molecular formula C29H19NO6 B340123 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE

Cat. No.: B340123
M. Wt: 477.5 g/mol
InChI Key: QXGIFZICIGMLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H19NO6 and a molecular weight of 477.46426 . This compound is characterized by its unique structure, which includes a phenylethyl group, a dioxoisoindoline moiety, and a phenoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylglyoxal with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-fluorophenyl)isoindoline-5-carboxylate
  • 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-methoxyphenyl)isoindoline-5-carboxylate
  • 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-chlorophenyl)isoindoline-5-carboxylate

Uniqueness

What sets 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE apart from similar compounds is its unique phenoxyphenyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C29H19NO6

Molecular Weight

477.5 g/mol

IUPAC Name

phenacyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C29H19NO6/c31-26(19-7-3-1-4-8-19)18-35-29(34)20-11-16-24-25(17-20)28(33)30(27(24)32)21-12-14-23(15-13-21)36-22-9-5-2-6-10-22/h1-17H,18H2

InChI Key

QXGIFZICIGMLJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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